2H-1,2-Oxazine-3-carbonitrile, tetrahydro-2,3-dimethyl-
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Overview
Description
2H-1,2-Oxazine-3-carbonitrile, tetrahydro-2,3-dimethyl-: is a heterocyclic organic compound that belongs to the oxazine family. Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom. This specific compound is notable for its tetrahydro structure, which means it is partially saturated, and its dimethyl and carbonitrile substituents, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2-Oxazine-3-carbonitrile, tetrahydro-2,3-dimethyl- can be achieved through various methods. One common approach involves the Diels-Alder reaction, where nitroso compounds react with conjugated dienes. This method is highly regio-, diastereo-, and enantioselective when chiral phosphoric acids are used as bifunctional catalysts . Another method involves ring-closing metathesis, which is a powerful tool for forming the oxazine ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2H-1,2-Oxazine-3-carbonitrile, tetrahydro-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of tetrahydro derivatives.
Substitution: Common in heterocyclic chemistry, substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Can yield oxazine N-oxides.
Reduction: Produces tetrahydro-oxazines.
Substitution: Leads to various substituted oxazines depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological activities. They may exhibit antimicrobial, antiviral, or anticancer properties .
Industry: Industrially, this compound is used in the production of polymers and dyes. Its derivatives can enhance the properties of materials, such as increasing thermal stability or improving colorfastness .
Mechanism of Action
The mechanism of action of 2H-1,2-Oxazine-3-carbonitrile, tetrahydro-2,3-dimethyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect .
Comparison with Similar Compounds
- 2H-1,3-Oxazine, tetrahydro-2,3-dimethyl-
- 3,6-Dihydro-2H-1,2-oxazines
- 2H-Tetrahydro-4,6-dioxo-1,2-oxazine
Comparison: Compared to these similar compounds, 2H-1,2-Oxazine-3-carbonitrile, tetrahydro-2,3-dimethyl- is unique due to its carbonitrile group, which can significantly alter its reactivity and interaction with other molecules. This makes it particularly useful in applications where specific reactivity is required .
Properties
CAS No. |
61985-19-1 |
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Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2,3-dimethyloxazinane-3-carbonitrile |
InChI |
InChI=1S/C7H12N2O/c1-7(6-8)4-3-5-10-9(7)2/h3-5H2,1-2H3 |
InChI Key |
KTXLVGITPFEBMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCON1C)C#N |
Origin of Product |
United States |
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